[(4-Bromophenyl)methyl](pentan-2-yl)amine
Overview
Description
(4-Bromophenyl)methylamine is an organic compound that belongs to the class of amines It consists of a bromophenyl group attached to a methyl group, which is further connected to a pentan-2-yl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with pentan-2-ylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of (4-Bromophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or lithium aluminum hydride.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Phenyl derivatives.
Substitution: Compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromophenyl)methylamine is used as a building block for the preparation of more complex molecules. It can be employed in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology
In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
(4-Bromophenyl)methylamine has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of compounds with specific biological activities.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)methylamine
- (4-Fluorophenyl)methylamine
- (4-Methylphenyl)methylamine
Uniqueness
(4-Bromophenyl)methylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens or functional groups. Additionally, the compound’s steric and electronic properties are influenced by the bromine atom, affecting its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]pentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-4-10(2)14-9-11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTAYXPKOBZJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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